molecular formula C69H103N17O14S2 B1436788 SarTATE CAS No. 1518779-60-6

SarTATE

Cat. No.: B1436788
CAS No.: 1518779-60-6
M. Wt: 1458.8 g/mol
InChI Key: HXUFICPASZINEN-NMNXQNEXSA-N
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Description

SarTATE is a next-generation, highly targeted theranostic radiopharmaceutical . It is being developed for diagnosing, staging, and subsequently treating cancers that express somatostatin receptor 2 (SSTR2) . This compound combines the well-characterized peptide octreotate with Clarity’s proprietary SAR Technology and the isotopes of copper .


Synthesis Analysis

This compound combines the well-characterized peptide octreotate, which has been in many thousands of patients to date, with Clarity’s proprietary SAR Technology and the isotopes of copper . It consists of octreotate, which targets the SSTR2 receptor, conjugated to MeCOSar, a bifunctional chelator with high affinity for copper .


Molecular Structure Analysis

This compound consists of octreotate, which targets the SSTR2 receptor, conjugated to MeCOSar, a bifunctional chelator with high affinity for copper . The molecular structure of this compound is designed to have increased specificity and in-vivo stability .


Chemical Reactions Analysis

This compound combines the well-characterized peptide octreotate with Clarity’s proprietary SAR Technology and the isotopes of copper . The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the sources.

Scientific Research Applications

SAR in Earth Remote Sensing

Synthetic Aperture Radar (SAR) has been a pivotal tool in Earth remote sensing for over 30 years. It's instrumental in a range of applications from geoscience, environmental monitoring, to security and planetary exploration. SAR's ability to provide high-resolution images irrespective of day, night, or weather conditions has led to significant advances in radar technology and geophysical parameter inversion modeling. This has shifted the development focus from technology-driven to user-demand-driven applications, with over 15 spaceborne SAR systems now in operation for myriad applications (Moreira et al., 2013).

SAR in Agriculture

SAR's effectiveness in monitoring crops and agricultural targets is notable, given its sensitivity to geometrical structures and dielectric properties of targets, along with a certain penetration ability. It has been extensively used for crop identification, parameter extraction, and yield estimation. Despite considerable progress, SAR in agriculture faces challenges like the need for higher spatial resolution, more frequent revisits, and improved integration with hydrological and crop growth models (Liu et al., 2019).

SAR in Environmental and Infrastructure Monitoring

The recent advancements in X-Band high-resolution SAR sensors, exemplified by the Italian COSMO-SkyMed satellites, have revolutionized the monitoring of structures and infrastructures. These sensors have been utilized for detailed monitoring of cultural heritage buildings, bridges, and railway networks, showcasing the maturity of SAR technology for both scientific and commercial applications (Battagliere et al., 2021).

SAR in Seismic Cycle Monitoring

The application of SAR in understanding the earthquake cycle has been significant. The analysis of SAR data has allowed for detailed measurement and analysis of crustal deformation, envisioning advances in geophysics and tectonics through the data generated by Sentinel-1 and other systems. This has also improved operational use of satellite data in seismic hazard assessment and crisis management (Salvi et al., 2012).

SAR in Synthetic Aperture Radar Image Recognition

The development of semi-supervised convolutional neural network methods for SAR image recognition marks a leap in the field of image cognitive learning. This approach, which integrates the information contained in unlabeled samples into the loss function of CNN, has shown high efficacy in enhancing SAR automatic target recognition (ATR) accuracy (Yue et al., 2019).

Mechanism of Action

SarTATE operates through a targeted mechanism, binding to somatostatin receptors present on the surface of specific tumor cells . Upon binding to these receptors, the Copper-67 emits beta electrons, delivering a highly localized form of radiation therapy .

Safety and Hazards

SarTATE has been found to be generally safe and well-tolerated in adult cancer patients . No serious adverse events were observed, and no adverse events led to withdrawal from the study or discontinuation from treatment .

Future Directions

The promising results from initial clinical trials of SarTATE highlight its potential as a versatile and effective treatment for somatostatin receptor-expressing tumors . Its ability to deliver targeted radiation therapy directly to tumor cells presents a significant advance in the treatment of hard-to-treat cancers .

Properties

IUPAC Name

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-19-[[(2R)-2-[[5-[(8-methyl-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl)amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H103N17O14S2/c1-42(87)58-66(98)83-55(65(97)85-59(43(2)88)67(99)100)35-102-101-34-54(64(96)80-52(31-45-19-21-47(89)22-20-45)62(94)81-53(32-46-33-77-49-15-8-7-14-48(46)49)63(95)79-50(60(92)84-58)16-9-10-23-70)82-61(93)51(30-44-12-5-4-6-13-44)78-56(90)17-11-18-57(91)86-69-39-74-27-24-71-36-68(3,37-72-25-28-75-40-69)38-73-26-29-76-41-69/h4-8,12-15,19-22,33,42-43,50-55,58-59,71-77,87-89H,9-11,16-18,23-32,34-41,70H2,1-3H3,(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,93)(H,83,98)(H,84,92)(H,85,97)(H,86,91)(H,99,100)/t42-,43-,50+,51-,52+,53-,54+,55+,58+,59+,68?,69?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUFICPASZINEN-NMNXQNEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)NC(C(C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CCCC(=O)NC67CNCCNCC(CNCCNC6)(CNCCNC7)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H103N17O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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